molecular formula C23H19N3O3 B2513691 3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide CAS No. 1021132-99-9

3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Cat. No. B2513691
M. Wt: 385.423
InChI Key: MNCZEXWRHVTEQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a core structure in the compound, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Scientific Research Applications

Anticancer Activity

One area of research involves the synthesis and evaluation of compounds for their anticancer properties. For example, the study of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for obesity treatment shows structural modifications leading to high binding affinity to MCH receptor, which could be related to the anticancer potential of similar compounds (Kim et al., 2006). Additionally, the synthesis, characterization, and anticancer evaluation of benzimidazole derivatives show moderate activity against breast cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Salahuddin et al., 2014).

Cognitive Enhancement and Neuroprotection

Studies on cognitive enhancing agents, such as 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols, have demonstrated antiamnestic (AA) and antihypoxic (AH) activities, suggesting potential for neuroprotective applications (Ono et al., 1995). This indicates that similar compounds may offer benefits in enhancing cognitive functions and protecting against neuronal damage.

Chemotherapeutic Applications

The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown significant cytotoxic activity against various cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, suggesting their potential as chemotherapeutic agents (Ravichandiran et al., 2019).

Mechanism Elucidation and Synthetic Applications

Research on the synthesis of benzo[c]phenanthridines and related compounds through intramolecular cyclization of enamides has contributed to understanding the mechanisms underlying the formation of these complex molecules. This knowledge is crucial for developing new synthetic routes and applications in medicinal chemistry (Sotomayor et al., 1994).

Antitubercular Agents

The ultrasound-assisted synthesis of benzamide derivatives has shown promising anti-tubercular activity, indicating the potential of such compounds in treating tuberculosis (Nimbalkar et al., 2018).

Future Directions

The future directions in the research of “3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” and similar compounds could involve the development of more ecofriendly, safe, and atom economical approaches for their synthesis . Additionally, their potential biological activities could be explored further .

properties

IUPAC Name

3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-18-11-17(12-19(14-18)29-2)23(27)26-22-20(15-7-4-3-5-8-15)13-16-9-6-10-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCZEXWRHVTEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

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